molecular formula C18H12IN3S B375902 (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 342377-24-6

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B375902
CAS No.: 342377-24-6
M. Wt: 429.3g/mol
InChI Key: DFUHVCXHIVPVKR-SDNWHVSQSA-N
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Description

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is an organic compound that features a unique combination of an iodophenyl group, a phenylthiazolyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and iodophenyl groups. The final step involves the formation of the acrylonitrile moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are interested in its ability to modulate specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (E)-3-((4-chlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (E)-3-((4-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Uniqueness

Compared to similar compounds, (E)-3-((4-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is unique due to the presence of the iodophenyl group

Properties

IUPAC Name

(E)-3-(4-iodoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHVCXHIVPVKR-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)I)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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